4-Chloro-2-(dimethylamino)benzaldehyde
CAS No.:
Cat. No.: VC17612816
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10ClNO |
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Molecular Weight | 183.63 g/mol |
IUPAC Name | 4-chloro-2-(dimethylamino)benzaldehyde |
Standard InChI | InChI=1S/C9H10ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3 |
Standard InChI Key | OJHWJOORRFBHEF-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=C(C=CC(=C1)Cl)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Isomerism
2-Chloro-4-(dimethylamino)benzaldehyde has the molecular formula C₉H₁₀ClNO and a molecular weight of 183.64 g/mol . Its IUPAC name, 2-chloro-4-(dimethylamino)benzaldehyde, reflects the positions of the chlorine and dimethylamino groups on the benzene ring. The compound’s structure is confirmed via spectroscopic methods, including ¹H NMR and IR spectroscopy .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 1424-66-4 | |
Molecular Formula | C₉H₁₀ClNO | |
Molecular Weight | 183.64 g/mol | |
SMILES | CN(C)C₁=CC=C(C=O)C(Cl)=C₁ | |
InChI Key | XSQFAWMDRFSIMY-UHFFFAOYSA-N |
The dimethylamino group at the 4-position is electron-donating, activating the ring toward electrophilic substitution, while the chlorine atom at the 2-position exerts an electron-withdrawing inductive effect. This electronic interplay influences the compound’s reactivity in synthetic applications.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-chloro-4-(dimethylamino)benzaldehyde typically involves chlorination of 4-(dimethylamino)benzaldehyde. A common method employs sulfuryl chloride (SO₂Cl₂) in dichloromethane under controlled conditions:
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Chlorination:
The reaction proceeds via electrophilic aromatic substitution, with chlorination favored at the ortho position due to steric and electronic factors.
Industrial-Scale Production
Industrial synthesis optimizes yield and purity through:
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Temperature control: Maintaining 0–5°C to minimize side reactions.
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Solvent selection: Using polar aprotic solvents like dichloromethane to enhance reactivity.
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Purification: Recrystallization from ethanol yields >97% purity .
Physicochemical Properties
Physical Characteristics
The compound is a crystalline solid with a pale yellow appearance. Key properties include:
Table 2: Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 72–75°C | |
Boiling Point | 285°C (decomposes) | |
Solubility | Soluble in ethanol, acetone; insoluble in water |
Spectroscopic Data
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IR Spectrum: Strong absorption bands at 1685 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C-Cl stretch) .
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¹H NMR (CDCl₃): δ 9.80 (s, 1H, CHO), 7.65 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 3.10 (s, 6H, N(CH₃)₂).
Chemical Reactivity and Applications
Key Reactions
2-Chloro-4-(dimethylamino)benzaldehyde participates in reactions typical of aromatic aldehydes:
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Condensation: Forms Schiff bases with primary amines, useful in coordination chemistry.
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Nucleophilic Addition: Reacts with Grignard reagents to yield secondary alcohols.
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Oxidation: Converts to carboxylic acids under strong oxidizing conditions.
Industrial and Research Applications
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Pharmaceutical Intermediates: Serves as a precursor in synthesizing antihistamines and antifungal agents.
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Dyes and Pigments: The dimethylamino group enhances conjugation, making it valuable in dye synthesis.
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Analytical Chemistry: Used as a derivatizing agent for detecting aldehydes in HPLC.
Comparative Analysis with Analogues
2-Chloro-4-(diethylamino)benzaldehyde
The diethylamino analogue (CAS 1424-67-5) has a molecular weight of 211.69 g/mol and exhibits reduced crystallinity due to increased steric bulk. Its extended alkyl chain enhances lipid solubility, making it more suitable for hydrophobic matrices.
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